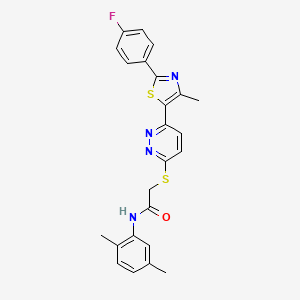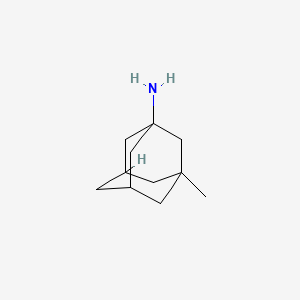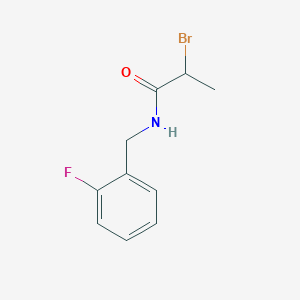![molecular formula C19H24N4O2 B2958250 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide CAS No. 1226447-00-2](/img/structure/B2958250.png)
2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also referred to as MP-10 and is a member of the pyrimidine class of compounds.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The synthetic route for creating pyrimidinone and oxazinone derivatives, including compounds related to the specified chemical structure, has been explored for their potential antimicrobial activities. These compounds have shown promising antibacterial and antifungal effects, suggesting their utility in developing new antimicrobial agents. Such studies emphasize the role of synthetic pyrimidine derivatives in addressing resistance issues in current antimicrobial treatments (A. Hossan et al., 2012).
Anti-inflammatory and Analgesic Effects
Investigations into the structure-activity relationship of 2-aminopyrimidine-containing compounds have revealed their potential as ligands for histamine receptors, with implications for anti-inflammatory and analgesic applications. By optimizing the pyrimidine core and substituents, researchers have developed compounds with significant in vivo efficacy in anti-inflammatory and pain models, highlighting the therapeutic potential of such molecules in managing inflammation and pain (R. Altenbach et al., 2008).
Anticancer Activity
Pyrimidine derivatives have also been synthesized and evaluated for their potential anticancer activities. Through the development of novel compounds with modifications to the pyrimidine moiety, researchers have identified several candidates with promising in vitro and in vivo anticancer properties. This area of research underscores the importance of pyrimidine-based compounds in the development of new anticancer therapeutics (T. Su et al., 1986).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
A series of thieno[2,3-d]pyrimidine antifolates have been synthesized, demonstrating potent dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two critical enzymes in the nucleotide biosynthesis pathway. These findings highlight the potential of such compounds as dual-targeted therapies for cancer, offering a promising approach to overcoming resistance mechanisms associated with antifolate drugs (A. Gangjee et al., 2008).
Drug Design and Drug-likeness Properties
Research into the drug-likeness of 2-aminopyrimidines as histamine H3 receptor ligands has provided valuable insights into the development of potential therapeutic agents. By evaluating various derivatives for their affinity and selectivity towards histamine receptors, alongside their calculated drug-likeness properties, scientists can better understand the pharmacokinetic and pharmacodynamic characteristics required for effective drug development (B. Sadek et al., 2014).
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Other pyrimidine derivatives are known to affect various biochemical pathways, including nucleotide synthesis and signal transduction .
Pharmacokinetics
The metabolism and excretion of this compound would depend on various factors, including its chemical structure and the presence of metabolic enzymes .
Result of Action
Other pyrimidine derivatives are known to have various effects, including inhibition of enzyme activity and modulation of signal transduction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-8-10-23(11-9-14)19-20-15(2)12-18(22-19)25-13-17(24)21-16-6-4-3-5-7-16/h3-7,12,14H,8-11,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOASEBFPRQJZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine](/img/structure/B2958167.png)
![N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2958168.png)

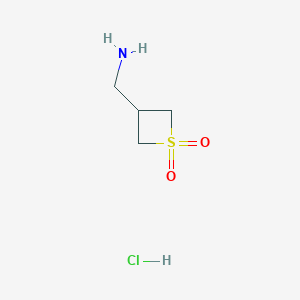
![2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B2958173.png)
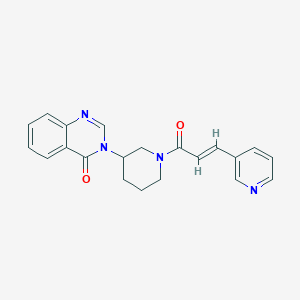
![N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2958179.png)
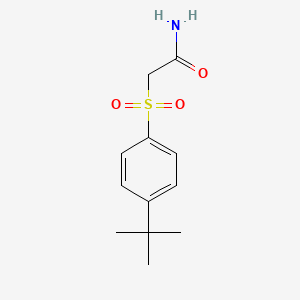
![Dispiro[3.0.35.14]nonane-7-carbaldehyde](/img/structure/B2958183.png)
![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2958185.png)
